molecular formula C8H9LiN2O3 B2392471 Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1955506-51-0

Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B2392471
CAS No.: 1955506-51-0
M. Wt: 188.11
InChI Key: HUFKUGVWOJQHFR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a lithium salt characterized by an acetic acid backbone conjugated to a 1,2,4-oxadiazole heterocycle substituted with a 2-methylcyclopropyl group. The lithium counterion enhances the compound’s solubility in polar solvents, making it suitable for applications in battery electrolytes or pharmaceutical formulations where ionic conductivity is critical. The 2-methylcyclopropyl substituent introduces steric strain and rigidity, which may influence binding interactions in biological systems or alter crystallinity in materials science applications.

Properties

IUPAC Name

lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFKUGVWOJQHFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 2-methylcyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with lithium acetate to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and signaling pathways, while the oxadiazole ring contributes to its overall biological activity. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The compound’s closest analogs are lithium salts of 1,2,4-oxadiazole-acetate derivatives with varying substituents. Key comparisons include:

Compound Name Substituent on Oxadiazole Molecular Formula (Anion) Key Properties/Applications Reference
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate 2-Methylcyclopropyl C₈H₁₀LiN₂O₃⁻ Hypothetical use in ion-conductive materials; steric hindrance may reduce aggregation
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate n-Butyl C₈H₁₂LiN₂O₃⁻ Commercial availability (ECHEMI); longer alkyl chain increases lipophilicity, potentially enhancing membrane permeability
MK-6892 (Non-lithium analog) 5-Hydroxy-2-pyridinyl C₁₉H₂₀N₄O₄ Potent HCAR2 agonist; demonstrates role of oxadiazole in receptor binding
  • Substituent Effects :
    • The 2-methylcyclopropyl group introduces steric constraints and electronic effects due to its strained three-membered ring. This may reduce rotational freedom, enhancing thermal stability compared to linear alkyl chains like the n-butyl group in the analog from ECHEMI .
    • The n-butyl substituent increases hydrophobicity, which could improve compatibility with organic solvents in battery electrolytes or drug delivery systems.

Functional Comparisons with Other Lithium Salts

Lithium salts are widely used in energy storage and pharmaceuticals. Comparisons with common lithium salts highlight trade-offs in conductivity and stability:

Compound Anion Type Conductivity (S/cm) Stability in Air Applications Reference
Lithium Carbonate Inorganic (CO₃²⁻) Low High Batteries, bipolar disorder therapy
Lithium Acetate Organic (CH₃COO⁻) Moderate Moderate Electrolytes, biochemical buffers
Target Compound Oxadiazole-functionalized organic Hypothetically high Unknown Potential use in solid-state electrolytes or drug formulations
  • Ionic Conductivity : The oxadiazole-acetate anion’s delocalized electron system may enhance lithium-ion mobility compared to simpler organic anions like acetate. However, experimental data are lacking.
  • Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis, suggesting superior chemical stability over esters or amides in aqueous environments .

Pharmacological Potential vs. HCAR2-Active Analogs

While the target compound lacks explicit pharmacological data, MK-6892—a structurally distinct oxadiazole derivative—demonstrates the therapeutic relevance of this heterocycle. MK-6892’s 1,2,4-oxadiazole moiety facilitates high-affinity binding to HCAR2, a receptor implicated in anti-inflammatory responses . The target compound’s 2-methylcyclopropyl group could similarly engage hydrophobic pockets in proteins, though its smaller size compared to MK-6892’s pyridinyl-propanoyl scaffold may limit receptor interaction complexity.

Biological Activity

Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. This article explores its biological activity, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a lithium ion, an acetate group, and a 1,2,4-oxadiazole ring substituted with a 2-methylcyclopropyl group. The structural formula can be represented as follows:

Li+C3H5N3O2\text{Li}^+-\text{C}_3\text{H}_5\text{N}_3\text{O}_2

Lithium ions are known to influence various biological pathways. The proposed mechanisms include:

  • Modulation of Neurotransmitter Release : Lithium can enhance serotonin and norepinephrine release, which may contribute to its mood-stabilizing effects.
  • Inhibition of Inositol Monophosphatase : This action leads to the depletion of inositol levels, affecting phosphoinositide signaling pathways critical for neuronal function.
  • Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects through the activation of signaling pathways that promote cell survival and reduce apoptosis.

1. Mood Disorders

Research indicates that lithium compounds are effective in treating bipolar disorder and major depressive disorder. A study highlighted the efficacy of lithium in reducing manic episodes and stabilizing mood in patients with bipolar disorder .

2. Neuroprotection

Lithium has been investigated for its neuroprotective properties in various models of neurodegeneration. For instance, it has shown promise in protecting against neuronal loss in Alzheimer's disease models by inhibiting glycogen synthase kinase 3 (GSK-3), a key player in tau phosphorylation .

Case Study 1: Bipolar Disorder Management

In a clinical trial involving patients diagnosed with bipolar disorder, lithium was administered at varying dosages. Results demonstrated significant reductions in manic symptoms and improvements in overall mood stability over a 12-week period .

Case Study 2: Neurodegenerative Disease

A longitudinal study assessed the impact of lithium on cognitive decline in Alzheimer's patients. Participants receiving lithium showed slower rates of cognitive decline compared to the control group, suggesting a potential protective effect against neurodegeneration .

Data Table: Summary of Biological Activity Findings

Study TypeFocus AreaKey FindingsReference
Clinical TrialBipolar DisorderSignificant mood stabilization
Longitudinal StudyAlzheimer's DiseaseSlower cognitive decline
Pharmacological StudyNeurotransmitter ReleaseEnhanced serotonin and norepinephrine release

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